N-Acetylglycyl-L-alanyl-L-proline

Peptide Stability Aminopeptidase Resistance N-Acetylation

N-Acetylglycyl-L-alanyl-L-proline (Ac-GAP-OH) is a synthetic N-terminal acetylated tripeptide with the sequence Gly-Ala-Pro, bearing a molecular formula of C₁₂H₁₉N₃O₅ and a molecular weight of 285.30 g/mol. It belongs to the class of collagen-mimetic peptides, where the Gly-X-Y repeat (with X = Ala, Y = Pro) recapitulates the canonical collagen triple-helix motif.

Molecular Formula C12H19N3O5
Molecular Weight 285.30 g/mol
CAS No. 61430-06-6
Cat. No. B14583213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglycyl-L-alanyl-L-proline
CAS61430-06-6
Molecular FormulaC12H19N3O5
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C
InChIInChI=1S/C12H19N3O5/c1-7(14-10(17)6-13-8(2)16)11(18)15-5-3-4-9(15)12(19)20/h7,9H,3-6H2,1-2H3,(H,13,16)(H,14,17)(H,19,20)/t7-,9-/m0/s1
InChIKeySIIXYIRNFNHQAG-CBAPKCEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylglycyl-L-alanyl-L-proline (CAS 61430-06-6): Structural Identity and Core Procurement Parameters


N-Acetylglycyl-L-alanyl-L-proline (Ac-GAP-OH) is a synthetic N-terminal acetylated tripeptide with the sequence Gly-Ala-Pro, bearing a molecular formula of C₁₂H₁₉N₃O₅ and a molecular weight of 285.30 g/mol [1]. It belongs to the class of collagen-mimetic peptides, where the Gly-X-Y repeat (with X = Ala, Y = Pro) recapitulates the canonical collagen triple-helix motif [2]. The N-acetyl cap chemically distinguishes this compound from free-amine tripeptide analogs, conferring differential stability against aminopeptidases and altering its interaction profile with proline-specific peptidases such as prolidase (EC 3.4.13.9) and dipeptidyl peptidase IV (DPP IV) [3]. Procuring this specific sequence—rather than a permuted or non-acetylated variant—is critical because both the residue order and terminal modification fundamentally determine enzyme recognition, conformational propensity, and metabolic half-life in biochemical assays.

N-acetylated collagen-mimetic tripeptide for enzyme substrate and inhibitor studies
Gly-Ala-Pro sequence matches collagenase P3–P2' cleavage motif
N-acetyl cap predicted to confer aminopeptidase resistance vs. free-amine analog

Why Generic Substitution of N-Acetylglycyl-L-alanyl-L-proline (CAS 61430-06-6) is Scientifically Unjustified


N-Acetylglycyl-L-alanyl-L-proline cannot be interchanged with its closest sequence analogs—such as Ac-Pro-Gly-Ala, Ac-Ala-Pro-Gly, or the non-acetylated H-Gly-Ala-Pro—without altering experimental outcomes. The N-acetyl group blocks aminopeptidase-mediated degradation, extending the effective half-life of the peptide in biological media . The specific Gly-Ala-Pro sequence order determines the compound's recognition by collagen-modeling enzymes; microbial collagenase (EC 3.4.24.3) exhibits strict preference for Gly at the P3 position and Pro/Ala at P2/P2', making Ac-Gly-Ala-Pro a competent substrate while permuted sequences (e.g., Pro-Gly-Ala) show altered cleavage kinetics [1]. Furthermore, prolidase (EC 3.4.13.9), which cleaves Xaa-Pro dipeptides from the C-terminus, discriminates between N-acetylated and free-amine substrates, with N-acetyl-L-Pro exhibiting a catalytic efficiency (kcat/Km) of 3 × 10⁵ M⁻¹s⁻¹ as the best identified substrate for certain prolidase isoforms—a benchmark that shifts with chain length and sequence context [2]. These multifaceted structural constraints mean that even single-residue permutations or de-acetylation produce functionally non-equivalent compounds.

Non-acetylated analog (H-Gly-Ala-Pro)
Free N-terminus may undergo aminopeptidase cleavage, altering peptide integrity and assay time-course profiles.
Sequence-permuted isomers (e.g., Gly-Pro-Ala, Pro-Gly-Ala)
Shifted P2/P2' occupancy may change collagenase recognition and cleavage kinetics.
De-acetylated or N-acyl variants
Prolidase substrate discrimination and catalytic turnover may differ with N-terminal modification status.

Quantitative Differentiation Evidence for N-Acetylglycyl-L-alanyl-L-proline (CAS 61430-06-6) vs. Closest Analogs


N-Acetyl Protection Confers Predicted Aminopeptidase Resistance Relative to Non-Acetylated H-Gly-Ala-Pro

N-terminal acetylation is a well-established strategy to block degradation by aminopeptidases. For peptide drug candidates, N-acetylation has been shown to increase serum half-life by more than 6.8-fold compared to the non-acetylated parent peptide [1]. While direct experimental half-life data for Ac-Gly-Ala-Pro vs. H-Gly-Ala-Pro are not available in the current literature, the class-level inference from numerous acetylated peptides predicts that Ac-Gly-Ala-Pro will exhibit substantially greater stability in aminopeptidase-containing media than its free-amine counterpart H-Gly-Ala-Pro (CAS not assigned, sequence H-Gly-Ala-Pro-OH). The non-acetylated tripeptide is susceptible to sequential N-terminal cleavage by aminopeptidases, whereas the acetyl cap renders Ac-Gly-Ala-Pro resistant to such degradation, making it the preferred choice for assays requiring sustained peptide integrity [2].

Aminopeptidase resistance
Class-level
Ac-Gly-Ala-Pro: predicted stable (no free N-terminus). H-Gly-Ala-Pro: predicted susceptible. N-acetylation >6.8× half-life extension reported for analogous peptide.
Predicted stability context for sustained peptide integrity in aminopeptidase-containing media
No direct half-life data for Ac-Gly-Ala-Pro; class-level inference only
Peptide Stability Aminopeptidase Resistance N-Acetylation

Sequence Order Gly-Ala-Pro vs. Gly-Pro-Ala Determines Differential Substrate Competence for Microbial Collagenase

Microbial collagenase (EC 3.4.24.3) cleaves native collagen at Xaa-Gly bonds and shows a defined preference for Gly at the P3 and P1' positions, with Pro and Ala favored at P2 and P2' [1]. The peptide Ac-Gly-Ala-Pro presents Gly at position 1 (P3), Ala at position 2 (P2), and Pro at position 3 (P2'), matching the enzyme's preferred recognition motif. In contrast, the sequence isomer Gly-Pro-Ala (CAS 837-83-2) places Pro at the P2 position, which, while tolerated, alters the cleavage efficiency. The non-acetylated Gly-Pro-Ala is used commercially as a collagenase test substrate (Sigma-Aldrich) for quantitative collagenase determination, indicating that even small sequence variations affect substrate suitability for specific enzyme assays . Direct head-to-head kinetic comparison (kcat, Km) of Ac-Gly-Ala-Pro vs. Gly-Pro-Ala for a defined collagenase isoform has not been published, but the documented P3-P2'-P2' preference hierarchy supports differential turnover rates between the two sequence isomers.

Collagenase substrate recognition
Data to verify
Ac-Gly-Ala-Pro: P3 Gly, P2 Ala, P2' Pro (preferred motif). Gly-Pro-Ala: P2 Pro, P2' Ala (altered occupancy). Qualitative preference hierarchy known.
Sequence context may shift collagenase cleavage efficiency and product profile
Quantitative kcat/Km comparison not published for these isomers
Collagenase Substrate Sequence Specificity Enzyme Kinetics

Predicted Hydrophobicity (XLogP3 = -0.8) Distinguishes Ac-Gly-Ala-Pro from More Hydrophobic N-Acetyl Tripeptide Analogs

The computed partition coefficient (XLogP3) for Ac-Gly-Ala-Pro is -0.8, as reported by PubChem [1]. This value reflects the balance between the polar peptide backbone (three amide bonds, one carboxylic acid) and the hydrophobic contributions of the acetyl group, alanine methyl side chain, and proline pyrrolidine ring. For comparison, the non-acetylated analog H-Gly-Ala-Pro has a predicted XLogP3 of approximately -1.5 to -2.0 (estimated based on the absence of the acetyl methyl group and the presence of a charged N-terminus at physiological pH), while the collagen-derived chemotactic peptide N-acetyl-Pro-Gly-Pro (Ac-PGP) has a more negative predicted logP due to the additional carboxyl-terminal proline and absence of the alanine methyl [2]. The -0.8 LogP of Ac-Gly-Ala-Pro places it in a hydrophobicity window suitable for reversed-phase HPLC purification with moderate organic modifier concentrations, offering a chromatographic retention time that is distinguishable from both more polar (non-acetylated) and more hydrophobic (longer-chain N-acyl) tripeptide analogs .

Predicted LogP
Supporting evidence
XLogP3 = -0.8 (PubChem computed)
Distinct retention vs. non-acetylated (more polar) and longer-chain N-acyl tripeptide analogs
Experimental logP not published; chromatographic confirmation recommended
Physicochemical Properties LogP Chromatographic Behavior

Validated Research and Industrial Application Scenarios for N-Acetylglycyl-L-alanyl-L-proline (CAS 61430-06-6)


Collagenase Substrate Specificity and Inhibition Studies Requiring Defined Gly-Ala-Pro Sequence

N-Acetylglycyl-L-alanyl-L-proline serves as a structurally defined substrate for microbial collagenase (EC 3.4.24.3) isoform characterization. The Gly at P3 and Ala/Pro at P2/P2' match the enzyme's preferred cleavage motif [1]. Unlike the commercial collagenase substrate Gly-Pro-Ala (CAS 837-83-2), which presents Pro at P2, Ac-Gly-Ala-Pro offers an alternative sequence context for probing the P2 subsite tolerance of different collagenase isoforms—an essential parameter when developing isoform-selective inhibitors or studying collagen degradation pathways in connective tissue diseases.

Prolidase Enzyme Kinetics with N-Acetylated Tripeptide Substrates

Prolidase (EC 3.4.13.9) hydrolyzes Xaa-Pro dipeptides and tripeptides with C-terminal proline. While Gly-Pro is the canonical substrate, N-acetyl tripeptides such as Ac-Gly-Ala-Pro allow investigation of how N-terminal acylation modulates prolidase activity. Published data show that N-acetyl-L-Pro is the best substrate for certain prolidase isoforms (kcat/Km = 3 × 10⁵ M⁻¹s⁻¹), and extending the chain length with Gly-Ala may further tune catalytic efficiency [2]. This compound is thus valuable for structure-activity relationship (SAR) studies of prolidase, which is implicated in collagen recycling disorders and prolidase deficiency.

Collagen Triple-Helix Folding Studies Using Poly(Gly-Ala-Pro) Model Peptides

The tripeptide repeat Gly-Ala-Pro, when polymerized, forms collagen-like triple helices that have been characterized by X-ray diffraction and electron microscopy [3]. N-Acetylglycyl-L-alanyl-L-proline can serve as a monomer building block or as a reference standard for synthesizing and characterizing poly(Gly-Ala-Pro) model peptides. These models are essential for understanding the contribution of the alanine residue (vs. proline or hydroxyproline) to triple-helix stability, a key parameter in biomaterials design and collagen-mimetic drug delivery systems.

Analytical Reference Standard for RP-HPLC Purity Determination of Acetylated Collagen Peptides

With a computed XLogP3 of -0.8, Ac-Gly-Ala-Pro exhibits a distinct reversed-phase HPLC retention profile compared to non-acetylated tripeptides (more polar) and sequence-permuted acetylated isomers [4]. This property enables its use as a retention-time marker and purity reference standard in HPLC method development for quality control of synthetic collagen peptide libraries, ensuring that the desired N-acetyl-Gly-Ala-Pro sequence is correctly identified and quantified in complex peptide mixtures.

Application
Selection Property
Validation Focus
Collagenase substrate specificity and inhibition studies
Gly-Ala-Pro sequence motif for P3–P2' subsite mapping
Isoform-selective inhibition assay context
Prolidase enzyme kinetics and SAR
N-acetylated tripeptide substrate with C-terminal proline
Catalytic efficiency (kcat/Km) review
Collagen triple-helix folding models
Poly(Gly-Ala-Pro) building block or reference standard
Triple-helix stability and biomaterial design context
RP-HPLC purity determination of acetylated collagen peptides
Computed hydrophobicity profile distinct from non-acetylated and permuted isomers
Retention-time marker and sequence identity verification
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